molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2

[2-(ethoxycarbonyl)cyclopropyl]boronic acid

Cat. No. B6600893
CAS RN: 2031248-31-2
M. Wt: 157.96 g/mol
InChI Key: DXUUWMRIIMVSNV-UHFFFAOYSA-N
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Description

“[2-(ethoxycarbonyl)cyclopropyl]boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . The molecular formula of this compound is C6H11BO4 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, often involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” consists of a cyclopropyl group attached to a boronic acid group, with an ethoxycarbonyl group also attached to the cyclopropyl group .


Chemical Reactions Analysis

Boronic acids, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mechanism of Action

In Suzuki–Miyaura coupling reactions, the mechanism of action involves the oxidative addition of the boronic acid to the metal catalyst. This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Future Directions

The future directions for “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” and other boronic acids involve their continued use in organic synthesis and coupling reactions. There is ongoing research into the development of new boron reagents for specific SM coupling conditions . Additionally, the use of boronic acids in the synthesis of pharmaceuticals and other complex organic molecules is a promising area of research.

properties

IUPAC Name

(2-ethoxycarbonylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUUWMRIIMVSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonylcyclopropane boronic acid

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